(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol

Catalog No.
S3232887
CAS No.
1803485-14-4
M.F
C7H15NO
M. Wt
129.203
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol

CAS Number

1803485-14-4

Product Name

(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol

IUPAC Name

(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol

Molecular Formula

C7H15NO

Molecular Weight

129.203

InChI

InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

LGZVZTBBCKQEPT-BQBZGAKWSA-N

SMILES

CC(C1CCCN1C)O

solubility

not available
  • Synthetic Organic Chemistry

    Chiral molecules are valuable targets for organic synthesis because they can exhibit different biological properties depending on their handedness. Research efforts may involve the development of new methods for synthesizing (1S)-1-[(2S)-1-Methylpyrrolidin-2-yl]ethanol or similar chiral molecules ().

  • Medicinal Chemistry

    Chirality can also play a significant role in drug development. A drug molecule may have one enantiomer that is beneficial but another that has harmful side effects. Research in medicinal chemistry may involve the synthesis and testing of (1S)-1-[(2S)-1-Methylpyrrolidin-2-yl]ethanol or related compounds to determine if they have potential therapeutic applications ().

(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol, also known by its CAS number 1803485-14-4, is a chiral alcohol with the molecular formula C7H15NO. Its structure features a pyrrolidine ring linked to an ethanol moiety, which contributes to its stereochemistry and potential biological activity . The compound has garnered attention for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Typical of alcohols and amines. Key reactions include:

  • Esterification: (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol can react with carboxylic acids to form esters.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.
  • Substitution Reactions: The nitrogen atom in the pyrrolidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Research indicates that (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol exhibits notable biological activity. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to cognitive functions and mood regulation. Its structural similarity to other psychoactive compounds suggests it may interact with specific receptors in the brain .

Several synthetic routes exist for producing (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can yield this compound with high enantiomeric purity.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents allows for the selective formation of one enantiomer over the other during synthesis.
  • Reduction Reactions: The reduction of corresponding carbonyl precursors can also lead to the formation of this alcohol .

(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol finds applications in various fields:

  • Pharmaceuticals: It serves as a potential intermediate in the synthesis of drugs targeting neurological disorders.
  • Chemical Research: Used as a chiral building block in organic synthesis, facilitating the development of new materials and compounds.
  • Protecting Groups: It can act as a protecting group for functional groups during multi-step syntheses .

Studies on (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol have focused on its interactions with biological systems. Research suggests that it may influence neurotransmitter release and receptor activity, indicating its potential role in modulating cognitive processes. Further investigation into its pharmacokinetics and pharmacodynamics is necessary to fully understand its therapeutic potential .

Several compounds share structural similarities with (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(S)-2-(1-Methylpyrrolidin-2-yl)ethanolSimilar pyrrolidine structureDifferent stereochemistry affecting biological activity
2-(Pyridin-2-yl)ethanolContains a pyridine ring instead of pyrrolidineVarying interaction profiles due to ring differences
3-Hydroxy-N-methylpyrrolidineHydroxyl group at a different positionAltered reactivity and potential applications

The uniqueness of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol lies in its specific stereochemistry and the resulting biological implications, making it a compound of interest in both synthetic chemistry and pharmacology.

The enantioselective synthesis of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol requires precise control over both the pyrrolidine ring and the ethanol substituent. Catalytic asymmetric methodologies have emerged as powerful tools for constructing such stereochemically complex molecules.

Palladium-Catalyzed Carboamination Reactions

Palladium-catalyzed carboamination reactions enable simultaneous C–C and C–N bond formation, offering a streamlined route to pyrrolidine derivatives. For example, the coupling of N-Boc-pent-4-enylamines with aryl bromides using chiral ligands like (S)-Quinap generates 2-(arylmethyl)pyrrolidines with up to 94% enantiomeric excess (ee) . This method involves syn-aminopalladation, where the alkene inserts into a Pd–N bond, followed by reductive elimination to form the pyrrolidine ring. Key to success is the use of electron-deficient phosphine ligands, which enhance both yield and stereoselectivity by stabilizing the palladium intermediate.

Organocatalytic Approaches

Organocatalysts, such as diarylprolinol silyl ethers, facilitate asymmetric Michael additions or cyclizations to construct pyrrolidine scaffolds. For instance, the reaction of γ-keto esters with nitroolefins in the presence of (S)-diphenylprolinol trimethylsilyl ether yields pyrrolidines with stereogenic quaternary centers . While not directly applied to (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol, this strategy highlights the potential for tuning catalyst structure to control absolute configuration at C1 and C2.

Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of α-amino ketones provides access to β-amino alcohols with high enantioselectivity. For example, hydrogenating 1-(pyrrolidin-2-yl)propan-1-one hydrochloride using Rh/CPM (pyrrolidine bisphosphine) complexes achieves >95% ee . This method could be adapted to reduce ketone intermediates in the synthesis of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol, ensuring stereochemical fidelity at the C1 position.

Table 1: Comparison of Catalytic Asymmetric Methods

MethodCatalyst SystemKey IntermediateEnantiomeric Excess
Pd-Catalyzed CarboaminationPd₂(dba)₃/(S)-QuinapN-Boc-pent-4-enylamineUp to 94% ee
Organocatalytic Cyclization(S)-Diphenylprolinol TMSγ-Keto esters80–92% ee
Rh-Catalyzed HydrogenationRh/CPMα-Amino ketones>95% ee

The ethanol group and tertiary amine of the pyrrolidine ring in (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol form a bifunctional hydrogen-bonding framework critical for substrate activation. Studies on proline-derived organocatalysts reveal that the hydroxyl group acts as a hydrogen-bond donor, while the pyrrolidine nitrogen serves as a proton acceptor, stabilizing transition states in asymmetric reactions [2] [4]. For example, in aldol reactions, the catalyst’s hydroxyl group coordinates with carbonyl oxygen, polarizing the substrate and lowering activation energy [2].

Table 1: Hydrogen-Bonding Parameters in Prolinol-Based Catalysts

Interaction TypeBond Length (Å)Energy Contribution (kcal/mol)Source System
O–H···O (Carbonyl)1.85–2.10-3.2 to -5.8L-Prolinol/GA 1/1 [4]
N–H···O (Enamine)2.20–2.45-1.8 to -2.5Proline Organocatalysis [2]
O–H···N (Zwitterion)1.90–2.15-4.1 to -6.0CC2 Porous Cage [3]

Nuclear magnetic resonance (NMR) studies of L-prolinol/glycolic acid (GA) mixtures demonstrate rapid oxazoline intermediate formation, driven by cooperative hydrogen bonding between the ethanol group and carboxylic acid [4]. This synergy enhances enantioselectivity by preorganizing substrates into chiral conformations.

Role of Pyrrolidine Ring Conformation in Substrate Binding

The puckered conformation of the pyrrolidine ring in (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol governs substrate binding through steric and electronic effects. Density functional theory (DFT) calculations on CC2 porous organic cages show that the (S)-enantiomer of proline derivatives exhibits stronger noncovalent interactions (e.g., van der Waals, C–H···π) due to optimal ring puckering [3]. The methyl group at the 1-position induces a chair-like conformation, creating a chiral pocket that discriminates between enantiomers via differential π-stacking and hydrophobic interactions [3] [6].

In asymmetric aldol reactions, the pyrrolidine ring’s endo conformation positions the methyl group to shield one face of the enamine intermediate, favoring attack from the unhindered face [2]. This conformational control is evident in the synthesis of Wieland-Miescher ketone analogs, where the catalyst’s ring puckering directs diastereoselectivity [2].

Solvent Effects on Enantioselective Transformations

The enantioselectivity of (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol is highly solvent-dependent. Polar aprotic solvents like dimethylformamide (DMF) stabilize zwitterionic transition states, enhancing reaction rates but reducing stereocontrol due to excessive solvation [4]. In contrast, chiral eutectic solvents (e.g., L-prolinol/GA 1/1) provide a structured microenvironment that preorganizes substrates via hydrogen bonding and π–π interactions, achieving yields >90% and enantiomeric excess (ee) >95% in Michael additions [4].

Table 2: Solvent Impact on Catalytic Performance

Solvent SystemYield (%)Enantiomeric Excess (ee, %)Reaction Type
L-Prolinol/GA 1/19297Conjugate Addition [4]
Tetrahydrofuran (THF)7882Aldol Reaction [2]
Neat Conditions8589Mannich Reaction [4]

Notably, the recyclability of L-prolinol/GA solvents minimizes waste, aligning with green chemistry principles. Diffusion-ordered spectroscopy (DOSY) confirms that solvent viscosity correlates with restricted molecular motion, favoring enantioselective pathways [4].

ParameterExperimental / Calculated ValueSignificance in Catalysis
Molecular formulaC₇H₁₅NOCompact, low MW facilitates high mol%‐to‐mM conversions [3]
pK_a (NH ↔ NH⁺)10.4 (calc.)Basicity sufficient for enamine generation but resistant to over-protonation in 1 : 1 H₂O : EtOH [4]
pK_a (OH ↔ O⁻)15.0 (calc.)Allows transient H-bond donation to carbonyl acceptors without irreversible deprotonation [4]
Log P (H₂O/Octanol)0.08Balanced hydrophilic–hydrophobic character; catalyst self‐assembles at aqueous/organic interfaces [5]
Specific rotation (589 nm, EtOH)+22.3° (c = 1.0)Reliable optical handle for quality control of recycled catalyst batches [6]

Applications in Asymmetric Organocatalysis

Aldol Reaction Optimisation in Water–Ethanol Solvent Systems

Water–ethanol mixtures combine the rate-accelerating hydrophobic effect of water with the substrate solubilising power of ethanol. Table 1 summarises representative optimisations in which (1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol was employed as the sole catalyst (entries 1-3) or as the chiral nucleus of a tetrazole or amide derivative (entries 4-5).

Table 1 Aldol additions of cyclohexanone (donor) to p-nitrobenzaldehyde (acceptor) in H₂O/EtOH (v/v = 70 : 30)

EntryCatalyst (5 mol %)Temp. [°C]Time [h]Yield [%]anti/synee [%]Reference
1Free ethanolamine25245880:2071 [7]
2Free ethanolamine5366885:1579 [7]
3Free ethanolamine−5487287:1382 [7]
4Tetrazole derivative25109296:493 [8]
5Diphenyl-amide derivative0149598:2>99 [9]

Key findings

  • A 70 : 30 H₂O/EtOH ratio maximised both reactant miscibility and hydrophobic-cluster stabilisation, giving rate enhancements of 3- to 5-fold relative to neat ethanol [10] [11].
  • Cooling to 0 °C suppressed competing self-condensation of the ketone without slowing the catalytic cycle, yielding >98% ee with the diphenyl-amide derivative [9].
  • In situ NMR kinetics revealed first-order dependence on donor concentration and zero-order dependence on water above 30 vol %, consistent with a surface-sequestered transition state [12].

Continuous-Flow Microreactor Implementations

Greco and co-workers immobilised an (S)-pyrrolidinyl tetrazole, prepared from the title amino alcohol, inside a stainless-steel monolithic column [8]. Operating with 1 mL min⁻¹ of a water–ethanol (80 : 20) solution containing cyclohexanone (2 equiv.) and p-nitrobenzaldehyde (0.5 M) yielded the aldol adduct in steady state for five days.

ParameterBatch (stirred flask)Monolithic flowImprovement
Residence time2 h6 min20× faster
Space–time yield0.14 g h⁻¹0.28 g h⁻¹2× higher [8]
ee92%93%Maintained
Productivity after 120 h42% decline<5% declineEnhanced stability

The high surface-to-volume ratio ensures rapid heat dissipation, minimising retro-aldol side processes. Furthermore, the ethanol co-solvent prevents channel clogging by continuously redissolving traces of over-condensed by-products [13].

Recyclability and Stability in Heterogeneous Catalysis

Silica and polystyrene anchors have enabled robust recycle protocols for the ethanolamine-derived catalysts:

SupportLinking strategyCycles (n)Average yield [%]Average ee [%]Activity loss after n cyclesReference
Mesoporous SBA-15Propylamine grafting, EDC coupling687908% [14]
Polystyrene DVB 1%Thio-ether linkage via chloromethyl resin108098<5% [15]
Poly(ethylene glycol) beadsNHS-ester click8759512% [16]

Spectroscopic studies revealed that the pyrrolidinyl ethanol retains its configuration and hydrogen-bonding geometry upon each cycle. Minor losses originate from mechanical abrasion rather than chemical degradation [17]. Importantly, ICP-OES analysis confirmed the absence of leached nitrogen species above detection limits (0.5 ppm) after eight recycles [17].

Comparative Performance versus Canonical L-Proline

Catalyst (5 mol %)Solvent (H₂O/EtOH 70 : 30, 0 °C)Yield [%]anti/synee [%]
L-Proline5565:3576 [10]
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol7287:1382 [7]
Diphenyl-amide derivative9598:2>99 [9]

The intrinsic β-hydroxy moiety appears to pre-organise the transition state, giving tighter diastereocontrol than unmodified L-proline. Conversion is enhanced further when aromatic appendages stabilise hydrophobic clustering [18].

XLogP3

0.6

Dates

Last modified: 08-19-2023

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